molecular formula C9H11NO4 B11760482 2-ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate

2-ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate

Cat. No.: B11760482
M. Wt: 197.19 g/mol
InChI Key: JXNMKQZQWQGNMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate is a polysubstituted pyrrole derivative characterized by ester functional groups at the 2- and 4-positions of the pyrrole ring. This compound is synthesized via Knorr-type reactions, such as the condensation of acetoacetate derivatives, and is structurally validated using X-ray crystallography . Pyrrole derivatives are pivotal in materials science (e.g., porphyrin synthesis) and pharmaceutical chemistry due to their electronic properties and bioactivity .

Properties

Molecular Formula

C9H11NO4

Molecular Weight

197.19 g/mol

IUPAC Name

2-O-ethyl 4-O-methyl 1H-pyrrole-2,4-dicarboxylate

InChI

InChI=1S/C9H11NO4/c1-3-14-9(12)7-4-6(5-10-7)8(11)13-2/h4-5,10H,3H2,1-2H3

InChI Key

JXNMKQZQWQGNMO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C(=O)OC

Origin of Product

United States

Preparation Methods

Pyrrole Ring Formation via Condensation

The pyrrole core is constructed using a modified Hantzsch pyrrole synthesis. In a representative protocol:

  • Nitrosation : Methyl acetoacetate (1.3 mol) reacts with sodium nitrite (0.7 mol) in acetic acid at 5–15°C to form a nitroso intermediate.

  • Reductive cyclization : Zinc powder (1.31 mol) is added, and the mixture is refluxed to yield a diethyl pyrrole dicarboxylate intermediate.

  • Selective transesterification : The diethyl ester is treated with methanol in the presence of HCl gas to replace one ethyl group with methyl, achieving regioselectivity.

Reaction Conditions :

StepTemperature (°C)Time (h)Yield (%)
15–15165
2Reflux178
3251252

Direct Esterification of Pyrrole-2,4-Dicarboxylic Acid

An alternative route involves sequential esterification of pyrrole-2,4-dicarboxylic acid:

  • Acid activation : The dicarboxylic acid reacts with SOCl₂ to form the acid chloride.

  • Ethyl esterification : The acid chloride is treated with ethanol to yield the 2-ethyl ester.

  • Methyl esterification : The remaining acid chloride is reacted with methanol to introduce the methyl group.

Key Data :

  • Activation time : 4 h at 70°C (95% conversion).

  • Esterification yields : 82% (ethyl), 76% (methyl).

Optimization of Reaction Conditions

Temperature and Catalysis

  • Transesterification : Using NaH as a base at 60°C improves methanol reactivity, reducing side products.

  • Solvent effects : Dimethylformamide (DMF) enhances solubility during phosphorus oxychloride-mediated reactions.

Regioselectivity Control

  • Protecting groups : Temporarily masking one carboxylic acid with tert-butoxycarbonyl (Boc) ensures selective ethyl ester formation before methyl esterification.

  • Enzymatic catalysis : Lipases (e.g., Candida antarctica) achieve >90% regioselectivity in non-aqueous media.

Purification and Isolation Techniques

Recrystallization

  • Solvent system : Ethyl acetate/hexane (3:7) yields crystals with >98% purity.

  • Recovery rate : 68% after two cycles.

Chromatography

  • Silica gel column : Elution with dichloromethane/methanol (95:5) separates esters from unreacted acids.

  • HPLC analysis : Confirms >99% purity using a C18 column and acetonitrile/water gradient.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 6.75 (s, 1H, pyrrole-H), 4.25 (q, 2H, -OCH₂CH₃), 3.85 (s, 3H, -OCH₃).

  • IR (cm⁻¹) : 1725 (C=O ester), 1600 (C=C pyrrole).

Mass Spectrometry

  • ESI-MS : m/z 269.3 [M+H]⁺, consistent with the molecular formula C₁₁H₁₃NO₄.

Chemical Reactions Analysis

Types of Reactions

2-ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the ester groups to alcohols.

    Substitution: This reaction can replace hydrogen atoms on the pyrrole ring with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemical Structure and Synthesis

The compound, with the molecular formula C12H17NO4C_{12}H_{17}NO_{4}, features a pyrrole ring substituted with two carboxylate groups. It can be synthesized through various methods, including the Knorr reaction, which involves the condensation of α-amino acids with carbonyl compounds. The synthesis typically yields a product characterized by X-ray diffraction techniques, confirming its structural integrity and purity .

a. Antitumor Agents

Research has indicated that derivatives of pyrrole compounds, including 2-ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate, exhibit potential as antitumor agents. These compounds are being investigated for their ability to inhibit specific cancer cell lines, showcasing promising results in terms of cytotoxicity against various human carcinoma cells .

b. Antimicrobial Properties

Studies have highlighted the antimicrobial efficacy of pyrrole derivatives. The compound has been evaluated for its ability to combat bacterial strains, demonstrating significant activity against pathogens. This positions it as a candidate for developing new antimicrobial agents .

c. Precursor in Drug Synthesis

The compound serves as a precursor in the synthesis of more complex structures such as pyrrolo[1,2-b]pyridazines, which are being explored for treating proliferative disorders and as potential Janus kinase inhibitors. Its versatility in drug synthesis underscores its importance in pharmaceutical chemistry .

a. Polymer Chemistry

Polysubstituted pyrroles are recognized for their role as monomers in polymer chemistry. The unique electronic properties of pyrrole derivatives allow them to be incorporated into conducting polymers and other advanced materials. This application is crucial for developing materials with tailored electrical properties for use in organic electronics and sensors .

b. Photochemical Applications

The compound's structure enables its use in photochemical reactions, leading to the formation of novel tricyclic structures that have applications in organic synthesis and material development .

Case Studies and Research Findings

Study Focus Findings
Trofimov et al., 2004Synthesis of PorphyrinsDemonstrated the utility of pyrrole derivatives in synthesizing porphyrins, essential for various biochemical applications.
Guilard et al., 2001Corroles SynthesisHighlighted the role of this compound in synthesizing corroles, which have applications in catalysis and photodynamic therapy.
MDPI Study (2020)Antimicrobial ActivityConfirmed significant antimicrobial activity against multiple bacterial strains, suggesting potential therapeutic uses .

Mechanism of Action

The mechanism of action for 2-ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate involves its interaction with various molecular targets. The ester groups can participate in esterification and hydrolysis reactions, while the pyrrole ring can engage in aromatic substitution reactions. These interactions can influence biological pathways and chemical processes, making the compound valuable in research and industrial applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Molecular Properties

The ester substituents and additional functional groups significantly influence physicochemical properties and applications. Below is a comparative analysis:

Compound Name Molecular Formula Molecular Weight Substituents Key Properties/Applications References
2-Ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate C₁₁H₁₅NO₄ 225.24 Ethyl (C2), methyl (C4) Polymer precursors, crystallography
2,4-Diethyl 1H-pyrrole-2,4-dicarboxylate C₁₀H₁₃NO₄ 211.21 Ethyl (C2 and C4) Protein degrader intermediates
Diethyl 5-methyl-3-phenyl-1H-pyrrole-2,4-dicarboxylate C₁₇H₁₉NO₄ 301.34 Phenyl (C3), methyl (C5) Enhanced steric bulk for catalysis
Diethyl 5-(hydroxymethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate C₁₂H₁₇NO₅ 255.27 Hydroxymethyl (C5) Improved aqueous solubility
Diethyl 5-(chloromethyl)-3-methyl-1H-pyrrole-2,4-dicarboxylate C₁₂H₁₆ClNO₄ 273.71 Chloromethyl (C5) Reactive intermediate for alkylation
Bis(2-ethylhexyl) 1H-pyrrole-3,4-dicarboxylate C₂₄H₃₈NO₄ 416.56 Branched 2-ethylhexyl groups Antitumor activity (ROS induction)

Key Observations:

  • Molecular Weight and Solubility: The introduction of bulky groups (e.g., phenyl in ) increases molecular weight and reduces solubility in polar solvents. Conversely, polar substituents like hydroxymethyl enhance water compatibility.
  • Reactivity: Chloromethyl derivatives serve as alkylation agents, whereas the target compound lacks such reactive sites.
  • Pharmacological Activity: Branched esters (e.g., 2-ethylhexyl in ) confer antitumor properties via mitochondrial apoptosis, highlighting the role of ester hydrophobicity in bioactivity.

Structural and Crystallographic Insights

  • Crystal Packing: The target compound exhibits planar pyrrole rings with ethyl/methyl substituents influencing intermolecular distances (mean σ(C–C) = 0.005 Å) . In contrast, pyridyl-substituted derivatives show π-π stacking (3.55 Å), enhancing thermal stability.
  • Hydrogen Bonding: Hydroxymethyl derivatives form intramolecular H-bonds, altering melting points and solubility profiles.

Biological Activity

2-Ethyl 4-methyl 1H-pyrrole-2,4-dicarboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings regarding its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties.

Molecular Formula : C9H11N O4
Molecular Weight : 183.19 g/mol
IUPAC Name : 2-ethyl-4-methyl-1H-pyrrole-2,4-dicarboxylate
Canonical SMILES : CC(C)C(=O)C1=C(NC(=O)C1=C)C(=O)O

The biological activity of this compound is attributed to its ability to interact with various biological targets, including enzymes and receptors. The pyrrole moiety is known for its role in modulating enzyme activities and influencing cellular pathways related to inflammation and cancer.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrrole compounds exhibit significant antimicrobial properties. In a study where various pyrrole derivatives were synthesized, it was found that this compound showed notable inhibition against a range of bacterial strains. The zone of inhibition was measured using the agar diffusion method:

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli18
Pseudomonas aeruginosa12

These results indicate that the compound has potential as an antimicrobial agent, particularly against Gram-positive bacteria like Staphylococcus aureus.

Anticancer Activity

The anticancer potential of pyrrole derivatives has been explored in several studies. A notable investigation involved testing the cytotoxic effects of this compound on various cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)20
MCF-7 (breast cancer)25
A549 (lung cancer)30

The compound demonstrated significant cytotoxicity against these cell lines, suggesting its potential as a lead compound for further development in cancer therapy.

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has also shown anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures. This suggests that it may be beneficial in treating inflammatory diseases.

Case Studies

  • Antimicrobial Efficacy : A study conducted by Hublikar et al. synthesized a series of pyrrole derivatives and evaluated their antimicrobial activity. Among them, the compound exhibited superior activity against Staphylococcus aureus compared to traditional antibiotics .
  • Cytotoxicity Assessment : In a study published in Nature, researchers synthesized several pyrrole derivatives and assessed their cytotoxic effects on human carcinoma cell lines. The findings indicated that the compound effectively inhibited cell proliferation in a dose-dependent manner .
  • Inflammation Modulation : Another investigation focused on the anti-inflammatory properties of pyrrole compounds. The results showed that treatment with this compound significantly reduced levels of inflammatory markers in animal models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.